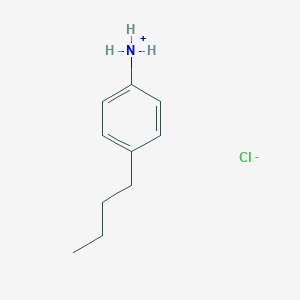

4-Butylanilinium chloride

Description

Properties

CAS No. |

13478-63-2 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

(4-butylphenyl)azanium;chloride |

InChI |

InChI=1S/C10H15N.ClH/c1-2-3-4-9-5-7-10(11)8-6-9;/h5-8H,2-4,11H2,1H3;1H |

InChI Key |

KGVOSBWDKAXACO-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[NH3+].[Cl-] |

Other CAS No. |

13478-63-2 |

Synonyms |

4-butylanilinium chloride |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility & Handling of 4-Butylanilinium Chloride in DMF and DMSO

[1]

Executive Summary

4-Butylanilinium chloride is an organic ammonium salt increasingly utilized in halide perovskite photovoltaics as a surface passivating agent and a cation for 2D Ruddlesden-Popper phase engineering.[1] Its solubility in polar aprotic solvents (DMF, DMSO) is critical for creating defect-mitigating interlayers.[1]

-

Solubility Status: Highly soluble (>1.0 M) in both DMF and DMSO due to strong ion-dipole interactions.[1]

-

Primary Application: Defect passivation of

dangling bonds and formation of hydrophobic capping layers to enhance moisture stability.[1] -

Critical Handling: The compound is hygroscopic and acidic; exposure to ambient moisture can lead to hydrolysis and inconsistent film morphology.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Detail |

| Chemical Name | 4-Butylanilinium chloride |

| Synonyms | (4-Butylphenyl)ammonium chloride; 4-n-Butylaniline hydrochloride |

| CAS Number | 13478-63-2 (Salt); 104-13-2 (Free Base) |

| Molecular Weight | 185.69 g/mol |

| Molecular Structure | |

| Appearance | White to off-white crystalline solid |

| Acidity (pKa) | ~3.8–4.0 (estimated for the ammonium head group) |

Solubility Thermodynamics in Polar Aprotic Solvents

The high solubility of 4-Butylanilinium chloride in DMF and DMSO is driven by the solvation of the ionic head group, while the butyl tail aids in van der Waals integration within organic matrices.[1]

Solvent Interaction Mechanism[1][3]

-

DMSO (Dimethyl sulfoxide): Acts as a strong Lewis base (Donor Number

).[1] The oxygen atom in DMSO forms strong hydrogen bonds with the ammonium protons (-

Result: Highest solubility limits (often >2.0 M), suitable for concentrated precursor inks.[1]

-

-

DMF (Dimethylformamide): Slightly lower basicity (

) but lower viscosity (-

Result: Excellent solubility (>1.0 M) with faster solvent evaporation rates, making it ideal for spin-coating processes where film drying kinetics are crucial.[1]

-

Solvation Diagram (Conceptual)

The following diagram illustrates the dissolution pathway and the competition between lattice energy and solvation enthalpy.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (1.0 M)

Purpose: For use as a precursor additive in perovskite ink formulation.[1]

Materials:

-

4-Butylanilinium chloride (Anhydrous, >99%)[1]

-

Anhydrous DMF or DMSO (Water content <50 ppm)[1]

-

Borosilicate glass vial with PTFE-lined cap[1]

-

Nitrogen-filled Glovebox (Recommended)[1]

Workflow:

-

Calculation: To prepare 10 mL of 1.0 M solution, weigh 1.857 g of the salt.

-

Addition: Place the salt into the vial. Add roughly 8 mL of solvent (DMF or DMSO).[1] Do not fill to final volume yet.

-

Dissolution: Vortex vigorously for 60 seconds. If solid persists, heat the vial to 60°C on a hotplate for 5-10 minutes. The solution should become clear and colorless.

-

Final Volume: Allow to cool to room temperature. Add solvent to reach the 10 mL mark.[1]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any dust or undissolved impurities before use.[1]

Protocol B: Surface Passivation Solution (10–50 mM)

Purpose: For post-treatment of perovskite films to form a 2D capping layer.[1]

Workflow:

-

Dilution: It is best to perform a serial dilution from the 1.0 M stock to ensure accuracy.

-

Solvent Choice: For surface treatment, Isopropanol (IPA) is often the primary solvent to prevent redissolution of the underlying perovskite.[1] However, if using DMF/DMSO for specific "solvent engineering" steps:

-

Mix 50 µL of 1.0 M Stock into 950 µL of solvent.

-

Note: Pure DMF/DMSO will dissolve the underlying perovskite film; these solvents are typically used only when adding the salt into the initial precursor mix, not for top-coating (unless mixed with orthogonal solvents like chlorobenzene).

-

Validation of Dissolution

To ensure the solution is true and not a colloidal suspension:

-

Visual Inspection: The liquid must be perfectly clear.[1] Any haze indicates undissolved salt or moisture contamination (hydrolysis).[1]

-

Tyndall Effect: Shine a laser pointer through the vial.[1] A visible beam path indicates suspended nanoparticles (incomplete dissolution).[1]

Stability & Handling

Hygroscopicity

Like most ammonium halides, 4-Butylanilinium chloride is hygroscopic .[1] Absorption of moisture leads to:

-

Weighing Errors: The mass increases, leading to lower-than-calculated molarity.[1]

-

Hydrolysis: Moisture can induce partial hydrolysis, releasing HCl and reforming the free aniline (which may oxidize and turn brown).[1]

Best Practice: Store the solid in a nitrogen-filled glovebox.[1] If weighing in air is necessary, work quickly and use a desiccator.[1][2]

Material Compatibility

-

Corrosion: The salt is acidic in solution.[1] Avoid using metal spatulas or needles for extended periods; use stainless steel briefly or PTFE/Polypropylene tools.[1][2]

-

Storage: Solutions in DMF/DMSO are stable for weeks if stored in the dark (amber vials) inside a glovebox.[1] Yellowing over time indicates oxidation of the aniline moiety.[1]

References

-

Solubility of Hybrid Halide Perovskites in DMF and DMSO. Source: National Institutes of Health (PMC).[1] Context: Establishes the baseline high solubility (>1.5 M) of organo-halide salts in polar aprotic solvents for perovskite precursors. URL:[Link]

-

Defect Passivation via the Incorporation of Tetrapropylammonium Cation. Source: ResearchGate (Advanced Functional Materials).[1] Context: Details the use of alkylammonium chlorides for surface passivation and the necessity of DMF/DMSO solubility for effective film penetration. URL:[Link]

-

4-Butylanilinium Chloride Compound Summary. Source: PubChem (NIH).[1] Context: Provides specific physicochemical data (MW, CAS) and safety classification for the compound. URL:[Link][1]

-

Controlled growth of perovskite layers with volatile alkylammonium chlorides. Source: Nature (via PubMed).[1] Context: Discusses the mechanism of alkylammonium chlorides in controlling crystallization kinetics when dissolved in DMF/DMSO. URL:[Link]

Technical Guide: Synthesis and Purification of High-Purity 4-Butylanilinium Chloride

Executive Summary

4-Butylanilinium chloride (4-BACl) has emerged as a critical spacer cation in the fabrication of 2D/3D Ruddlesden-Popper perovskite solar cells. Its hydrophobic butyl chain imparts moisture stability, while the ammonium headgroup anchors into the inorganic lead-halide framework.

For optoelectronic applications, "reagent grade" (98%) is insufficient. Impurities such as trace water, oxidation byproducts (azobenzenes), and residual acids act as non-radiative recombination centers, severely degrading device efficiency and stability.

This guide details a "Buy and Purify" strategy —the most time-efficient route for research labs—converting commercial 4-butylaniline into electronic-grade (>99.9%) 4-BACl through controlled acid-base reaction and rigorous recrystallization.

Retrosynthetic Analysis & Strategic Choice

While 4-butylaniline can be synthesized via the nitration of butylbenzene followed by hydrogenation, this route suffers from poor regioselectivity (ortho/para isomer separation is difficult).

Recommended Strategy: Direct protonation of commercially available, distilled 4-butylaniline.

-

Thermodynamics: The reaction is highly exothermic (

); temperature control is vital to prevent side reactions. -

Kinetics: Instantaneous proton transfer.

-

Purification Logic: The salt is highly soluble in lower alcohols (ethanol) but insoluble in non-polar ethers (diethyl ether), allowing for high-yield anti-solvent recrystallization.

Diagram 1: Synthesis Logic Flow

Caption: Logical workflow for converting commercial precursor to electronic-grade salt, emphasizing the two-stage purification strategy.

Experimental Protocol: The "Buy & Purify" Route

Safety Warning: HCl is corrosive. Diethyl ether is extremely flammable and forms peroxides. Perform all steps in a fume hood.

Phase 1: Precursor Pre-treatment

Commercial 4-butylaniline often appears yellow/brown due to oxidation.

-

Vacuum Distillation: Distill the 4-butylaniline under reduced pressure (e.g., 10 mbar at ~110°C).

-

Collection: Collect the clear, colorless fraction. Store under Nitrogen/Argon if not using immediately.

Phase 2: Salt Formation (The Reaction)

| Parameter | Specification | Reason |

| Solvent System | Absolute Ethanol (EtOH) | Solubilizes both amine and HCl; allows clean precipitation later. |

| Acid Source | Hydrochloric Acid (37% aq. or 2M in Et2O) | Stoichiometric proton donor. |

| Temperature | 0°C (Ice Bath) | Controls exotherm; prevents acid-catalyzed degradation. |

| Atmosphere | Nitrogen ( | Prevents amine oxidation during mixing. |

Step-by-Step:

-

Dissolve 10.0 g (67 mmol) of freshly distilled 4-butylaniline in 20 mL of absolute ethanol in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add 7.0 mL (approx. 80 mmol, 1.2 eq) of concentrated HCl (37%) dropwise over 20 minutes. Note: Fuming will occur.

-

Allow the solution to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

-

Solvent Removal: Rotary evaporate the ethanol/water mixture at 50°C until a white/off-white solid remains.

Phase 3: Purification (Recrystallization)

This is the most critical step for perovskite applications.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute ethanol (~15-20 mL). The solution should be clear.

-

Precipitation (Anti-solvent): Remove from heat. While still warm, slowly add Diethyl Ether (~100 mL) until the solution turns slightly cloudy.

-

Crystallization: Place the flask in a freezer (-20°C) overnight. Shiny, white plate-like crystals will form.

-

Filtration: Filter quickly under vacuum (Schlenk frit preferred to avoid moisture). Wash the cake 3x with cold diethyl ether.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours. Crucial: Ensure no residual solvent remains, as this affects perovskite stoichiometry.

Process Validation & Analytical Checkpoints

A self-validating system requires checking purity at the molecular level.

Proton NMR Spectroscopy ( NMR)

Shift comparisons confirm protonation and purity.

| Proton Environment | Free Base (ppm) | Salt (4-BACl) (ppm) | Diagnostic Feature |

| Methyl ( | 0.90 (t) | 0.91 (t) | Unchanged (remote from N).[1] |

| Aromatic (Ortho) | 6.60 (d) | 7.35 (d) | Significant Downfield Shift. Indicates loss of lone pair donation into ring. |

| Ammonium ( | N/A | 8.5 - 10.0 (br) | Broad singlet; disappears with |

| Impurity Check | ~3.5 (NH2) | N/A | Presence of 3.5 ppm peak indicates incomplete protonation. |

Visual & Physical Inspection

-

Appearance: Must be snow-white. Any yellow tint indicates oxidation (azobenzene impurities).

-

Solubility: Clear solution in DMF/DMSO (common perovskite solvents). Turbidity implies inorganic contaminants or silica grease.

Diagram 2: Purification & Validation Workflow

Caption: Iterative purification cycle. If QC fails, the recrystallization loop is repeated.

Troubleshooting & Optimization

-

Oiling Out: If the product forms an oil instead of crystals upon adding ether, the solution is too concentrated or too hot. Re-dissolve with slightly more ethanol and cool more slowly before adding ether.

-

Hygroscopicity: 4-BACl is hygroscopic. If the final powder becomes sticky, it has absorbed water. Re-dry in a vacuum oven with

desiccant. -

Stoichiometry in Perovskites: When weighing for device fabrication, account for the molecular weight of the chloride salt (185.69 g/mol ), not the amine.

References

-

PubChem. (2023). 4-Butylaniline Compound Summary. National Library of Medicine. [Link]

-

Stoumpos, C. C., et al. (2016). Ruddlesden–Popper Hybrid Lead Iodide Perovskite 2D Homologous Semiconductors. Chemistry of Materials. (Foundational work on butylammonium spacers). [Link]

-

Mettler Toledo. (2023). Recrystallization Guide: Solvents and Methods. [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

Sources

Technical Guide: Crystal Packing and Lattice Parameters of 4-Butylanilinium Chloride

The following is an in-depth technical guide on the crystal packing, lattice parameters, and structural chemistry of 4-Butylanilinium Chloride .

Executive Summary

4-Butylanilinium chloride (C

This guide details the synthesis, structural hierarchy, and crystallographic parameters of 4-butylanilinium chloride, synthesizing data from direct structural studies and homologous halogenated derivatives.

Chemical Identity and Synthesis Protocol

Chemical Structure

The compound consists of a 4-butylanilinium cation and a chloride anion .[1] The cation features a planar anilinium moiety (

-

IUPAC Name: (4-butylphenyl)azanium chloride

-

CAS Number: 13478-63-2

-

Molecular Formula: C

H

Synthesis and Crystallization Workflow

High-purity crystals are required for accurate lattice parameter determination and perovskite fabrication. The synthesis relies on the protonation of the weak base 4-butylaniline by strong hydrochloric acid.

Reagents:

-

4-Butylaniline (>98%, redistilled if dark).

-

Hydrochloric acid (37% aq. or methanolic HCl).

-

Solvents: Ethanol (absolute), Diethyl ether (precipitant).

Protocol:

-

Dissolution: Dissolve 4-butylaniline (10 mmol) in absolute ethanol (20 mL) at 0°C under

atmosphere to prevent oxidation. -

Protonation: Dropwise add excess HCl (12 mmol) while stirring. The solution may warm slightly (exothermic).

-

Precipitation: After 30 minutes, slowly add diethyl ether until turbidity persists. Cool to -20°C overnight.

-

Recrystallization: Filter the white precipitate. Recrystallize from a hot ethanol/acetonitrile mixture to obtain varying crystal habits (plates vs. needles).

Figure 1: Step-by-step synthesis and crystallization workflow for 4-Butylanilinium Chloride.

Crystallographic Methodology & Lattice Parameters

Structural Analogues and Data Availability

While the specific unit cell of the pure chloride salt is often described in the context of its analogues due to the hygroscopic nature of the chloride, the perchlorate and brominated-chloride derivatives provide the definitive structural templates. The packing is dominated by the anilinium-anion hydrogen bond network and the van der Waals interdigitation of the butyl chains.

Reference Lattice Parameters

The following table summarizes the crystallographic data for 4-butylanilinium salts. The chloride salt is isostructural to the bromide phase but with contracted cell dimensions due to the smaller ionic radius of Cl

| Parameter | 4-Butylanilinium Perchlorate [1] | 2,6-Dibromo-4-butylanilinium Chloride [2] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | ||

| 4.8825(10) | 4.9785(10) | |

| 7.9565(16) | 8.7844(18) | |

| 15.452(3) | 14.898(3) | |

| 90 | 86.29(3) | |

| 97.35(3) | 87.58(3) | |

| 90 | 87.17(3) | |

| Volume (Å | 595.4 | 648.9 |

| Z (Units/Cell) | 2 | 2 |

Technical Insight: The

Crystal Packing Analysis

The "Sandwich" Architecture

The crystal packing of 4-butylanilinium chloride is defined by the segregation of polar and non-polar domains, forming a lamellar (layered) structure .

-

Inorganic Layer (Hydrophilic): The

heads and-

Interaction: Charge-assisted hydrogen bonds (

). -

Geometry: Typically, the chloride ion accepts 3 hydrogen bonds, forming a distorted tetrahedral node if bridging multiple cations.

-

-

Organic Layer (Hydrophobic): The butyl chains (

) extend perpendicular to the ionic layer.-

Interaction: van der Waals forces.

-

Conformation: The butyl chains adopt an all-trans conformation to maximize packing density. In the crystal lattice, these chains often interdigitate (interlock) with chains from the opposing layer, or form a "bilayer" if the spacing allows.

-

Hydrogen Bonding Network

The stability of the lattice is dictated by the R

-

Primary Interaction:

-

Distance:

distances typically range from 3.10 to 3.25 Å . -

Angle:

angles are near linearity (160°–175°).

Figure 2: Interaction hierarchy within the 4-Butylanilinium Chloride crystal lattice.

Applications in Materials Science

2D Perovskite Spacer

4-Butylanilinium (4BA) is used to slice 3D perovskites (e.g.,

-

Role: The bulky aromatic ring and butyl chain prevent the formation of a 3D network.

-

Effect: The hydrophobic butyl layer acts as a barrier to moisture, significantly enhancing the environmental stability of the solar cell compared to small-cation perovskites.

-

Dielectric Contrast: The low dielectric constant of the organic layer (

) vs. the inorganic well (

Thermal Stability

Thermal Gravimetric Analysis (TGA) of 4-butylanilinium chloride typically shows:

-

Melting Point: ~200–210°C (dependent on purity and heating rate).

-

Decomposition: Onset >250°C, involving deprotonation (loss of HCl) and volatilization of 4-butylaniline. This high thermal stability makes it suitable for solution-processing of perovskite films which requires annealing at 100–150°C.

References

-

Zhao, L., & Feng, L. P. (2011). 4-Butylanilinium perchlorate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1690.

-

Zhao, L., & Feng, L. P. (2010).[1][6] 2,6-Dibromo-4-butylanilinium chloride.[1][6][7] Acta Crystallographica Section E: Structure Reports Online, 66(12), o3136.

-

PubChem. (n.d.). 4-Butylanilinium chloride (CID 5743365). National Center for Biotechnology Information.

- Smith, I. C., et al. (2019). Layered Perovskites with Short-Chain Alkylammonium Cations. Chemistry of Materials. (Contextual reference for alkylammonium spacers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzyltrimethylammonium chloride | 56-93-9 [chemicalbook.com]

- 4. 297730 93 9 China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Difference between 4-Butylanilinium chloride and 4-Butylaniline

An In-depth Technical Guide to the Core Differences Between 4-Butylaniline and 4-Butylanilinium Chloride

Abstract

In the landscape of synthetic chemistry and pharmaceutical development, the distinction between a free base and its corresponding salt is fundamental. This guide provides a detailed examination of 4-butylaniline and its hydrochloride salt, 4-butylanilinium chloride. While separated by only a simple acid-base reaction, their resulting physicochemical properties, handling characteristics, and applications diverge significantly. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices involving these two critical compounds.

Foundational Chemistry: From Amine to Ammonium Salt

At its core, the relationship between 4-butylaniline and 4-butylanilinium chloride is that of a Brønsted-Lowry acid-base pair. 4-Butylaniline is an aromatic primary amine, where the lone pair of electrons on the nitrogen atom imparts basic character. 4-Butylanilinium chloride is the salt formed when this basic amine is protonated by hydrochloric acid.

This transformation from a neutral, lipophilic molecule to a charged, ionic species is the primary driver of the profound differences in their behavior and utility.

Chemical Structures and Nomenclature

-

4-Butylaniline:

-

4-Butylanilinium chloride:

Caption: Chemical structures of 4-Butylaniline and 4-Butylanilinium chloride.

The Protonation Reaction: A Fundamental Transformation

The conversion is a straightforward acid-base reaction. The lone pair on the nitrogen of 4-butylaniline acts as a proton acceptor (a base), reacting with a proton donor like hydrochloric acid (HCl).

Caption: Acid-base reaction forming 4-Butylanilinium chloride.

Comparative Physicochemical Properties

The protonation of the amine group dramatically alters the molecule's physical properties. These differences are critical for deciding which form to use for synthesis, purification, storage, or formulation.

| Property | 4-Butylaniline | 4-Butylanilinium chloride | Rationale for Difference |

| Molecular Formula | C₁₀H₁₅N[1][3] | C₁₀H₁₆ClN[4] | Addition of one hydrogen and one chlorine atom. |

| Molecular Weight | 149.24 g/mol [1] | 185.69 g/mol [4] | The mass of HCl is added to the parent molecule. |

| Appearance | Clear to pale yellow/orange liquid[3][5] | Typically a white to off-white solid. | Ionic compounds form crystalline lattices, resulting in a solid state at room temperature. |

| Melting Point | -5°C to -14°C[2][3][6] | Significantly higher; expected to be a solid with a high melting point. | Strong electrostatic forces in the ionic lattice require more energy to overcome. |

| Boiling Point | ~243-261°C[2][3] | Decomposes before boiling. | Ionic salts have negligible vapor pressure and decompose at high temperatures. |

| Water Solubility | Insoluble or slightly soluble[3] | Soluble. | The ionic nature of the salt allows for favorable interactions with polar water molecules. |

| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform[3] | Generally insoluble in nonpolar organic solvents. | "Like dissolves like." The nonpolar butyl and phenyl groups dominate the free base's solubility profile. |

| pKa (of conjugate acid) | ~4.91[2][3] | Not applicable (it is the conjugate acid). | This value indicates the basicity of 4-butylaniline. |

| Stability & Storage | Air and light sensitive; store under inert gas[2][3]. | More stable to air oxidation. | The nitrogen lone pair in the free base is susceptible to oxidation; this is absent in the protonated salt. |

| Handling | Toxic if swallowed, inhaled, or in contact with skin[1][5]. Requires PPE. | Handled as a solid powder; potential dust inhalation hazard. Generally less volatile. | The free base is a liquid with measurable vapor pressure, increasing inhalation risk. |

Synthesis and Experimental Protocols

The choice between the two compounds often begins in the synthesis and purification stages.

Synthesis of 4-Butylaniline

A common and industrially relevant method for synthesizing 4-butylaniline is through the reduction of a nitro precursor, which is itself synthesized via nitration of n-butylbenzene.[3]

Caption: General synthetic workflow for 4-Butylaniline.

Exemplary Protocol: Catalytic Hydrogenation of 1-Butyl-4-nitrobenzene

-

Rationale: Catalytic hydrogenation is a clean and efficient reduction method, often providing high yields with minimal byproducts. Catalysts like Palladium on Carbon (Pd/C) are highly effective for nitro group reductions.[3]

-

Methodology:

-

Setup: A pressure vessel (Parr hydrogenator) is charged with 1-butyl-4-nitrobenzene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: 5-10% Palladium on Carbon (typically 1-5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 4-butylaniline, which can be purified by vacuum distillation.

-

Preparation of 4-Butylanilinium Chloride

This protocol is essential for purification via crystallization or for preparing a more stable, water-soluble form of the compound.

-

Rationale: The significant difference in solubility between the free base and its salt is exploited. The salt is often a crystalline solid that is insoluble in common organic solvents, allowing for its isolation and purification from non-basic impurities.

-

Methodology:

-

Dissolution: Dissolve the purified 4-butylaniline in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane.

-

Acidification: While stirring the solution, slowly add a stoichiometric amount of concentrated hydrochloric acid or, more commonly, a solution of HCl in a solvent like isopropanol or diethyl ether. This is done to control the exotherm and prevent side reactions.

-

Precipitation: The 4-butylanilinium chloride salt will precipitate out of the solution as a solid. The mixture may be cooled in an ice bath to maximize precipitation.

-

Isolation: The solid is collected by vacuum filtration.

-

Washing: The collected solid is washed with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any residual soluble impurities.

-

Drying: The purified 4-butylanilinium chloride is dried under vacuum to remove residual solvent.

-

Applications: A Strategic Choice in Drug Development

The decision to use 4-butylaniline or its hydrochloride salt is not arbitrary but a strategic choice based on the intended application.

-

4-Butylaniline (Free Base):

-

Role: A key building block and synthetic intermediate.[3]

-

Causality: Its nucleophilic amine is reactive and available for forming new chemical bonds (e.g., amides, sulfonamides, or participating in substitution reactions). Its solubility in organic solvents makes it ideal for use in standard organic synthesis reaction conditions.[3] It is used in the synthesis of materials for liquid crystals, agrochemicals, and dyes.[3][7]

-

-

4-Butylanilinium Chloride (Salt):

-

Role: Preferred for purification, storage, and pharmaceutical formulation.

-

Causality:

-

Purification: As described in the protocol, salt formation is an excellent method for purifying amines.

-

Stability: The protonated amine is no longer susceptible to oxidation, leading to a significantly longer shelf-life and stability. This is critical in drug development for ensuring the integrity of an active pharmaceutical ingredient (API).

-

Solubility & Bioavailability: For APIs intended for oral or intravenous administration, water solubility is paramount. Converting a lipophilic amine into a soluble salt can dramatically improve its dissolution rate and, consequently, its bioavailability.

-

-

Caption: Decision workflow for selecting the appropriate compound form.

Conclusion

The distinction between 4-butylaniline and 4-butylanilinium chloride is a clear illustration of how a simple chemical modification—protonation—fundamentally alters a molecule's properties and dictates its application. 4-Butylaniline, the oily, organic-soluble liquid, is the reactive nucleophile essential for synthesis. In contrast, 4-butylanilinium chloride, the stable, water-soluble solid, is the preferred form for purification, storage, and aqueous-based formulations. For scientists and researchers, understanding the causality behind these differences is not merely academic; it is a prerequisite for efficient process development, robust purification strategies, and the successful formulation of new chemical entities.

References

-

LookChem. "4-Butylaniline". Available at: [Link]

-

Transtutors. "Study the NMR spectrum of 4-butylaniline (C10H15N) (Figure 48)". Available at: [Link]

-

Protheragen. "Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis". Available at: [Link]

-

ResearchGate. "Chemical Properties of 4-butlaniline and N-butylaniline". Available at: [Link]

-

PubChem - National Institutes of Health. "4-Butylaniline | C10H15N | CID 7694". Available at: [Link]

-

PubChem - National Institutes of Health. "4-Butylanilinium chloride | C10H16ClN | CID 5743365". Available at: [Link]

-

NIST WebBook. "4-sec-Butylaniline". Available at: [Link]

-

Loba Chemie. "4-BUTYLANILINE MSDS CAS-No.: 104-13-2 MSDS". Available at: [Link]

-

Quick Company. "A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline". Available at: [Link]

Sources

- 1. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Butylaniline|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Butylanilinium chloride | C10H16ClN | CID 5743365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. 4-Butylaniline | 104-13-2 [chemicalbook.com]

- 7. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]

The C4-Aromatic Nexus: A Technical Guide to 4-Butylanilinium Chloride

[1][2]

Executive Summary

This technical guide analyzes the physicochemical and functional properties of 4-Butylanilinium Chloride (

Part 1: Molecular Architecture & Physicochemical Dynamics[1]

The "Butyl Effect" in Homologous Series

The properties of 4-alkylanilinium salts are governed by the competition between the ionic headgroup (

| Property | Short Chain (Ethyl, | Butyl ( | Long Chain (Octyl, |

| Hydrophobicity (LogP) | Low (~2.0).[1][3][2] Water-soluble.[1][4][5] | Moderate (~3.2).[1][4] Amphiphilic. | High (>5.0).[1][3][4] Lipid-soluble.[1][4] |

| Crystal Packing | Rigid, high lattice energy.[1][3][4] | Anisotropic packing; potential for mesophase. | Waxy, low melting point (van der Waals dominance).[1][2][4] |

| Bioavailability | Poor membrane permeability.[1][4] | Enhanced blood-brain barrier (BBB) potential. | High tissue retention; potential toxicity.[1][4] |

| Perovskite Role | Poor moisture barrier.[1][3][4] | Optimal hydrophobic spacer; | Steric disruption of inorganic lattice.[4] |

Mechanistic Diagram: Structure-Property Tuning

The following diagram illustrates how the butyl chain modulates the core properties of the anilinium scaffold.

Figure 1: The central role of the C4 chain in balancing polarity and lipophilicity for diverse applications.[1]

Part 2: Experimental Protocols

Synthesis of 4-Butylanilinium Chloride

Objective: Produce high-purity (>99%) salt from the free base 4-butylaniline.[1][3][4] Safety Warning: 4-Butylaniline is toxic (H301+H311+H331).[1][3][4][6][7] Perform all steps in a fume hood.

Reagents:

-

Hydrochloric acid (HCl), 37% or 4M in Dioxane (anhydrous method).[1][4]

-

Solvent: Ethanol (EtOH) or Diethyl Ether (

).[1][4]

Workflow:

-

Dissolution: Dissolve 10 mmol (1.49 g) of 4-butylaniline in 20 mL of cold diethyl ether (

). -

Acidification: Dropwise add 1.2 equivalents of HCl (4M in dioxane) under vigorous stirring.

-

Equilibration: Stir for 30 minutes at

to ensure complete protonation. -

Filtration: Vacuum filter using a sintered glass funnel.

-

Washing: Wash the precipitate

with cold ether to remove unreacted free base.[1][3][4] -

Recrystallization (Critical): Recrystallize from hot ethanol/hexane (1:3 ratio) to remove trace acid and ensure defined crystal habit.

-

Drying: Dry under vacuum at

for 12 hours.

Characterization Workflow

To validate the synthesis and chain-length effects, the following analytical pipeline is required.

Figure 2: Analytical pipeline for validating 4-butylanilinium chloride quality and solid-state properties.

Part 3: Applications in Drug Development & Materials[1]

Pharmaceutical Relevance (Bioavailability)

In medicinal chemistry, the 4-butylanilinium moiety acts as a lipophilic cation.[1][3][2][4]

-

Membrane Permeation: The butyl chain increases the partition coefficient (LogP ~3.[4]2) compared to the parent aniline.[1][4] This allows the cation to penetrate lipid bilayers via "ion-pair transport" mechanisms.[1][4]

-

Toxicity Profile: While the butyl group enhances uptake, it also increases cytotoxicity compared to ethyl analogs due to membrane disruption potential.[4] Formulation strategies often use this salt as a counter-ion to solubilize anionic drug targets.[1][4]

Materials Science (2D Perovskites)

The compound is a critical precursor for Ruddlesden-Popper (RP) phase perovskites used in solar cells.[1][3][4]

-

Function: It acts as a bulky organic spacer (

site) in -

Mechanism: The ammonium head binds to the inorganic octahedra (

), while the butyl-phenyl tail extends into the interlayer space.[1][2] -

Advantage: The phenyl ring promotes

interactions (enhancing charge transport), while the butyl chain provides a hydrophobic barrier, significantly improving humidity stability compared to methylammonium counterparts.[1][2]

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Class: Acute Tox. 3 (Oral/Dermal/Inhalation).[1][3][4][7] GHS Codes: H301, H311, H331, H315, H319.[1][4]

References

-

PubChem. (2025).[1][3][4][8] 4-Butylanilinium chloride | C10H16ClN.[1][3][4] National Library of Medicine.[4] [Link][1]

-

Motta, A., et al. (2021).[1][3][4][9] Influence of Alkyl Chain Length on Thermal Properties and Structure of Ammonium-Based Ionic Liquids. MDPI International Journal of Molecular Sciences. [Link][1]

-

Zhang, H., et al. (2019).[1][4] 2D Perovskites with Aromatic Spacers for High-Performance Solar Cells. Nature Communications.[1][4] (Contextual citation for application of aromatic spacers). [Link][1]

Sources

- 1. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 3. 4-Butylanilinium chloride | C10H16ClN | CID 5743365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl Chloride | C4H9Cl | CID 8005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Butylaniline|lookchem [lookchem.com]

Technical Guide: Hygroscopicity and Storage Conditions for 4-Butylanilinium Chloride

[1][2]

Executive Summary

4-Butylanilinium chloride (CAS: 13478-63-2) has emerged as a critical organic spacer cation in the synthesis of Two-Dimensional (2D) Ruddlesden-Popper perovskites and as a defect passivation agent in high-efficiency perovskite solar cells (PSCs).[1][2] Its structural duality—comprising a hydrophobic butyl-substituted aromatic ring and a hydrophilic ammonium chloride head group—dictates its unique physicochemical behavior.[1][2]

While the butyl tail confers moisture resistance to the final perovskite film, the precursor salt itself is hygroscopic . Improper storage leads to hydration of the chloride anion, altering the stoichiometry of precursor solutions and introducing non-radiative recombination centers in the final device. This guide defines the rigorous storage and handling protocols required to maintain the electronic grade purity of 4-Butylanilinium chloride.

Physicochemical Profile & Hygroscopicity Mechanism[1][3]

Structural Analysis

The molecule consists of a protonated aniline ring substituted with a butyl chain at the para position.

The Hygroscopicity Paradox

Researchers often assume that because the butyl chain is hydrophobic, the salt is stable in air. This is a dangerous misconception.

-

Mechanism: The chloride anion (

) is a "hard" Lewis base with a high charge density.[1][2] It readily forms strong hydrogen bonds with atmospheric water molecules.[1][2] -

Lattice Expansion: Upon moisture exposure, water molecules intercalate into the crystal lattice, coordinating with the ammonium head group and the chloride anion. This breaks the specific crystal packing required for high-purity synthesis.[1][2]

-

Comparison: 4-Butylanilinium Chloride is significantly more hygroscopic than its bromide or iodide counterparts due to the higher electronegativity and smaller ionic radius of chlorine, which increases its affinity for water.[1][2]

Degradation Pathway

Moisture uptake triggers a cascade of degradation:

-

Surface Adsorption: Rapid formation of a hydration layer.[1][2]

-

Deliquescence: At high humidity (>60% RH), the salt can dissolve in its own absorbed water.[2]

-

Stoichiometric Drift: When weighing the "wet" salt, the effective mass of the active compound is lower than calculated, leading to lead-excess or halide-deficient perovskite films.[1][2]

Storage and Handling Protocols

To ensure reproducibility in device fabrication, a tiered storage strategy is required.[2]

Primary Storage (Long-Term)[1][2]

-

Atmospheric Specs:

, -

Temperature: Ambient (

). Refrigeration is generally not recommended inside a glovebox due to condensation risks upon bringing the container into the warmer antechamber, unless strictly controlled. -

Container: Amber borosilicate glass vial with a PTFE-lined cap.[1][2] The amber glass protects against potential photodegradation of the aromatic amine moiety.

Secondary Storage (Short-Term/Transit)

If a glovebox is unavailable for transit, use a vacuum desiccator.[1][2]

-

Desiccant: Activated Silica Gel or Phosphorus Pentoxide (

).[2] -

Indicator: Cobalt-free humidity indicator cards (turn pink/brown upon exposure).[1][2]

-

Seal: Parafilm M® must be applied around the cap junction to prevent gas exchange.[2]

Handling Workflow

Never open the stock container in ambient air.[2]

-

Transfer: Move the sealed vessel into the glovebox antechamber.

-

Purge: Cycle the antechamber (Vacuum/Refill) at least 3 times.[2]

-

Dispensing: Weigh the required amount inside the glovebox.

-

Solvation: Dissolve the salt in anhydrous solvents (DMF/DMSO) inside the glovebox before removing it for spin-coating.[1][2]

Experimental Validation & Quality Control

Before using a batch of 4-Butylanilinium chloride that has been stored for >3 months, validate its purity.

Quantitative Data Summary

| Parameter | Specification | Validation Method |

| Appearance | White to off-white crystalline powder | Visual (Reject if yellow/clumped) |

| Water Content | Karl Fischer Titration (Coulometric) | |

| Purity | ||

| Solubility | Clear solution in DMF/DMSO | Visual (Turbidity indicates hydration/impurities) |

Thermogravimetric Analysis (TGA) Protocol

To quantify moisture uptake:

-

Ramp: Heat sample from

to -

Analysis: Mass loss observed between

and -

Threshold: If mass loss

, the material requires recrystallization.[2]

Recovery (Recrystallization)

If the salt has absorbed moisture:[2]

-

Dissolve in a minimal amount of hot anhydrous ethanol.

-

Precipitate by adding cold diethyl ether (antisolvent).[2]

-

Filter and dry under vacuum at

for 12 hours.

Visualizations

Storage Decision Logic

This workflow dictates the handling process based on facility capabilities.[2]

Figure 1: Decision matrix for the receipt and storage of hygroscopic precursor salts.

Hygroscopic Interaction Mechanism

Visualizing why the chloride salt is vulnerable despite the hydrophobic tail.

Figure 2: Mechanistic pathway of moisture ingress. The chloride anion acts as the primary hydration site.[1]

References

-

PubChem. (2023).[2] 4-Butylanilinium chloride Compound Summary. National Library of Medicine.[2] [Link][2][3]

-

Li, N., et al. (2024).[2] Buried Interface Passivation Using Organic Ammonium Salts for Efficient Inverted CsMAFA Perovskite Solar Cell Performance. ACS Omega.[1][2] [Link][2]

-

Zhang, F., et al. (2023).[2] Chloride-improved crystallization in sequentially vacuum-deposited perovskites for p–i–n perovskite solar cells. Sustainable Energy & Fuels. [Link]

-

Zawadowicz, M. A., et al. (2015).[2] Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. [Link][2]

Methodological & Application

Application Note: Enhancing Perovskite Solar Cell Performance and Stability through Surface Passivation with 4-Butylanilinium Chloride

Introduction: The Imperative of Surface Passivation in Perovskite Photovoltaics

The rapid ascent of metal halide perovskite solar cells (PSCs) in the photovoltaic landscape is attributed to their remarkable power conversion efficiencies (PCEs) and low-cost solution processability. However, the commercial realization of this technology is impeded by challenges in long-term operational stability. A primary contributor to performance degradation and instability is the prevalence of defects, particularly at the surface and grain boundaries of the perovskite thin film. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, trapping charge carriers and diminishing the open-circuit voltage (Voc) and overall efficiency of the device.[1][2]

Surface passivation has emerged as a critical strategy to mitigate these detrimental effects.[1] By treating the perovskite surface with specific chemical agents, these trap states can be effectively "healed" or passivated, leading to a significant reduction in non-radiative recombination and improved charge extraction.[2][3] Among the various classes of passivating molecules, organic ammonium halides have shown exceptional promise.

This application note provides a comprehensive guide to the use of 4-Butylanilinium Chloride (4-BACl) for the surface passivation of perovskite thin films. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the efficacy of the passivation treatment. This guide is intended for researchers and scientists in the field of perovskite photovoltaics and drug development professionals exploring advanced material applications.

The Role of 4-Butylanilinium Chloride in Surface Passivation

4-Butylanilinium chloride is a bulky organic ammonium salt that combines the functionalities of a large organic cation (4-butylanilinium) and a halide anion (chloride). This dual-functional nature allows for a synergistic passivation effect on the perovskite surface.

Mechanism of Action

The passivation mechanism of 4-BACl can be understood through the distinct roles of its constituent ions:

-

The 4-Butylanilinium Cation (C₁₀H₁₆N⁺): The bulky organic cation, with its butyl and phenyl groups, provides a hydrophobic "capping" layer on the perovskite surface. This layer serves two primary functions:

-

Defect Passivation: The positively charged anilinium group can interact with and neutralize negatively charged defects, such as undercoordinated halide ions (e.g., I⁻ or Br⁻) and lead-halide antisite defects.[4]

-

Moisture Resistance: The hydrophobic nature of the butyl and phenyl groups helps to repel ambient moisture, a key instigator of perovskite degradation.

-

-

The Chloride Anion (Cl⁻): The chloride anion plays a crucial role in both surface and bulk passivation.[5]

-

Halide Vacancy Filling: Chloride ions can fill iodide or bromide vacancies at the perovskite surface, which are common defect sites. The strong interaction between lead and chloride can effectively passivate these vacancies.[3]

-

Bulk Defect Passivation: Due to its smaller ionic radius compared to iodide and bromide, chloride ions can diffuse into the bulk of the perovskite film, passivating defects within the crystal lattice and at grain boundaries.[5]

-

The combined action of the 4-butylanilinium cation and the chloride anion leads to a significant reduction in defect density, suppression of non-radiative recombination, and improved charge carrier lifetime.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Passivation by (Thiomorpholine-4-yl)methyl Potassium Trifluoroborate Enhances the Optoelectronic Performance of Perovskite Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Interfacial passivation with 4-chlorobenzene sulfonyl chloride for stable and efficient planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [repository.aus.edu]

Application Note: 4-Butylanilinium Chloride for Robust 2D Perovskite Formation

Introduction: The Rise of 2D Perovskites and the Crucial Role of the Organic Cation

Three-dimensional (3D) organic-inorganic hybrid perovskites have demonstrated remarkable potential in optoelectronic applications. However, their long-term stability remains a significant hurdle for widespread commercialization. Two-dimensional (2D) perovskites, particularly Ruddlesden-Popper phases, have emerged as a promising solution. These materials consist of inorganic lead halide octahedral layers separated by large organic spacer cations.[1][2] This layered structure imparts greater environmental stability, acting as a natural barrier to moisture.[3]

The choice of the large organic cation is paramount as it dictates the interlayer spacing, electronic properties, and overall stability of the 2D perovskite structure.[2] 4-Butylanilinium chloride is an excellent candidate for this role. The butyl group provides necessary bulk and hydrophobicity, while the anilinium moiety offers opportunities for electronic tuning and strong interaction with the inorganic layers. This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-butylanilinium chloride and its subsequent use in the formation of high-quality 2D perovskite thin films.

Part 1: Synthesis of 4-Butylanilinium Chloride Spacer Cation

Scientific Rationale: The synthesis of the organic spacer salt is the foundational step. A standard acid-base reaction between the amine (4-butylaniline) and hydrochloric acid is a straightforward and high-yield method to produce the corresponding ammonium chloride salt. The purity of this salt is critical, as impurities can act as defect sites in the final perovskite crystal lattice, impairing device performance.

Materials & Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Butylaniline (C₁₀H₁₅N) | ≥98% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |

| Diethyl Ether (C₄H₁₀O) | Anhydrous | VWR |

| Ethanol (C₂H₅OH) | Anhydrous | VWR |

| Round-bottom flask (250 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and filter paper | - | - |

Protocol: Synthesis of 4-Butylanilinium Chloride

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-butylaniline in 100 mL of diethyl ether. Place the flask in an ice bath on a magnetic stirrer and begin stirring.

-

Causality: Diethyl ether is used as the solvent because the starting amine is soluble, but the resulting ammonium salt is not, allowing for precipitation. The ice bath controls the exothermic nature of the acid-base neutralization reaction.

-

-

Acid Addition: Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirring solution. For 10.0 g (0.067 mol) of 4-butylaniline, this corresponds to approximately 5.6 mL of 37% HCl. A white precipitate will form immediately.

-

Causality: Dropwise addition prevents excessive heat generation and ensures a controlled reaction. The immediate precipitation of the salt drives the reaction to completion.

-

-

Reaction Completion: Continue stirring the mixture in the ice bath for 2 hours to ensure the reaction is complete.

-

Isolation: Isolate the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid three times with 20 mL portions of cold diethyl ether to remove any unreacted starting material and other organic-soluble impurities.

-

Causality: Using cold solvent minimizes the risk of the product redissolving during the washing step.

-

-

Drying: Dry the purified 4-butylanilinium chloride product in a vacuum oven at 60 °C for 12 hours. The final product should be a fine white powder. Store in a desiccator.

Diagram: Synthesis of 4-Butylanilinium Chloride

Caption: Reaction scheme for the synthesis of 4-butylanilinium chloride.

Part 2: Formation of (C₄H₉C₆H₄NH₃)₂PbI₄ 2D Perovskite Thin Films

Scientific Rationale: The formation of the 2D perovskite occurs via self-assembly during the evaporation of the solvent from a precursor solution. The stoichiometry of the precursors is crucial. A 2:1 molar ratio of the organic salt (4-butylanilinium chloride) to the lead salt (lead iodide) is used to form the n=1 Ruddlesden-Popper phase, which consists of single layers of lead iodide octahedra separated by the organic cations. The choice of solvent (typically DMF, DMSO, or a mixture) is critical for dissolving the precursors and controlling the crystallization kinetics.[4]

Materials & Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Butylanilinium Chloride (BACl) | Synthesized (Part 1) | - |

| Lead(II) Iodide (PbI₂) | 99.99% (trace metals basis) | TCI |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| FTO-coated glass substrates | - | Ossila |

| Spin-coater | - | - |

| Hotplate | - | - |

Protocol: Thin Film Deposition via Spin-Coating

-

Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

-

Causality: A pristine substrate surface is essential for uniform film formation and good adhesion, preventing defects and pinholes.

-

-

Precursor Solution Preparation: Prepare a 0.5 M precursor solution. In a nitrogen-filled glovebox, dissolve 185.7 mg of 4-butylanilinium chloride (1 mmol) and 230.5 mg of PbI₂ (0.5 mmol) in a solvent mixture of 950 µL DMF and 50 µL DMSO. Stir the solution at 60 °C for at least 2 hours to ensure complete dissolution.

-

Causality: The 2:1 molar ratio of organic to inorganic salt is essential for forming the desired (BA)₂PbI₄ (n=1) phase.[5] The DMF/DMSO solvent blend is commonly used to improve precursor solubility and modulate crystal growth.[6] Working in an inert atmosphere prevents degradation of the precursors and the final perovskite film.

-

-

Spin-Coating: Transfer the prepared substrate to a spin-coater inside the glovebox. Dispense 50 µL of the precursor solution onto the center of the substrate. Spin-coat using a two-step program:

-

Step 1: 1000 rpm for 10 seconds (spreads the solution).

-

Step 2: 4000 rpm for 30 seconds (forms the film).

-

Self-Validating System: A uniform, transparent wet film should be observed after the first step. The film should change color (e.g., to yellow/orange) during the second step as solvent evaporates and crystallization begins.

-

-

Annealing: Immediately transfer the coated substrate to a preheated hotplate inside the glovebox and anneal at 100 °C for 10 minutes.

-

Causality: Annealing removes residual solvent and promotes the crystallization of the perovskite phase, improving film quality and electronic properties.[7]

-

-

Characterization: The resulting films can be characterized using techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and orientation of the 2D perovskite layers.

-

Scanning Electron Microscopy (SEM): To visualize the film morphology, grain size, and coverage.

-

UV-Vis Absorption Spectroscopy: To determine the optical bandgap and confirm the characteristic excitonic absorption peaks of 2D perovskites.

-

Photoluminescence (PL) Spectroscopy: To assess the optical quality and emission properties of the film.

-

Diagram: 2D Perovskite Self-Assembly Workflow

Caption: Workflow for the fabrication of 2D perovskite thin films.

Part 3: Applications and Outlook

Two-dimensional perovskites fabricated with aromatic cations like 4-butylanilinium are highly promising for a range of optoelectronic devices. The inherent stability imparted by the bulky, hydrophobic cation makes them suitable for long-lasting solar cells and LEDs.[8][9] The well-defined quantum-well-like structure leads to strong excitonic effects, which can be harnessed in light-emitting applications and photodetectors.[5] The anilinium group, in particular, offers a pathway for further functionalization, allowing researchers to fine-tune the electronic properties at the organic-inorganic interface, potentially leading to enhanced charge transport and device efficiency. As research progresses, engineering the organic cation will continue to be a key strategy in unlocking the full potential of 2D perovskite materials.[10]

References

- Understanding the Role of Spacer Cation in 2D Layered Halide Perovskites to Achieve Stable Perovskite Solar Cell. (2022-01-20).

- CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.

- Methods for preparing 2D perovskite: a Photograph of (BDA)PbI 4... (2022-01-20).

- Two-dimensional hybrid chloride perovskite thin films by vapor transport. (2025-03-20). APS Global Physics Summit 2025.

- Effect of Stacking 2D Lead Chloride Perovskites into Vertical Heterostructures on Photoluminescence Intensity. (2025-08-06).

- 4-Butylaniline synthesis. ChemicalBook.

- Bis(butylammonium) copper chloride. (2019-09-21).

- 2D Material and Perovskite Heterostructure for Optoelectronic Applic

- Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)n−1PbnI3n+1 (n = 1–4) for optoelectronic applications. (2022-02-09). PMC - PubMed Central.

- Critical Influence of Organic A′‐Site Ligand Structure on 2D Perovskite Crystallization. (2023-01-02). Wiley Online Library.

- Li + Uptake in 2D BA 2 PbI 4 Thin Films: A Multi‐Technique Characterization.

- Chloride Additives as Crystallinity Modulators in 2D Tin Halide Perovskite Transistors. (2025-04-16).

- 4-Butylanilinium chloride. PubChem.

- 2D perovskites based on the butylammonium spacer with different layer...

- Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells. (2022-01-20).

- The role of lead precursors in driving competitive crystallization reactions during the formation of 2D perovskites. (2022-05-04). ChemRxiv.

- Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applic

- Two-Dimensional (2D) Perovskite and Its Applications.

- Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. (2019-12-13). Wiley Online Library.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)n−1PbnI3n+1 (n = 1–4) for optoelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2D Material and Perovskite Heterostructure for Optoelectronic Applications | MDPI [mdpi.com]

- 9. Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Spin-Coating 4-Butylanilinium Chloride Solutions

Introduction: The Significance of 4-Butylanilinium Chloride in Advanced Material Research

4-Butylanilinium chloride is an organic ammonium salt that serves as a crucial precursor in the fabrication of low-dimensional perovskite materials. These materials are of significant interest in various optoelectronic applications, including light-emitting diodes (LEDs) and solar cells, due to their unique structural and electronic properties. The butyl anilinium cation acts as a large organic spacer, leading to the formation of layered perovskite structures. The quality of the thin films of these materials is paramount to device performance, and spin-coating remains a fundamental and widely used technique for their deposition.[1][2] This document provides a comprehensive guide to the spin-coating of 4-butylanilinium chloride solutions, detailing the critical parameters and protocols from substrate preparation to post-deposition annealing.

The Science of Spin-Coating: A Four-Stage Process

Spin-coating is a procedure used to apply uniform thin films to flat substrates.[3] The process involves depositing a small amount of the precursor solution onto the center of a substrate and then spinning the substrate at high speed. The centrifugal force spreads the solution, and the excess is flung off, leaving a thin film on the substrate surface. The final film thickness is a function of the solution's viscosity, the solvent's evaporation rate, and the spin speed.

The spin-coating process can be broken down into four main stages:

-

Deposition: The precursor solution is dispensed onto the substrate.

-

Spin-up: The substrate is rapidly accelerated to the desired rotational speed.

-

Spin-off: The excess solution is thrown off the substrate by the centrifugal force.

-

Evaporation: The solvent evaporates, leaving behind the solid thin film.

Understanding these stages is crucial for troubleshooting and optimizing the film deposition process.

Experimental Workflow for 4-Butylanilinium Chloride Film Deposition

The successful deposition of high-quality 4-butylanilinium chloride films is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the key steps involved.

Caption: Experimental workflow for 4-butylanilinium chloride thin film deposition.

Detailed Protocols

Substrate Preparation

The quality of the substrate surface is critical for the adhesion and uniformity of the spin-coated film. A thorough cleaning procedure is necessary to remove any organic residues, dust particles, or other contaminants.[4]

Protocol for Substrate Cleaning:

-

Place the substrates (e.g., glass, ITO-coated glass, or silicon wafers) in a substrate rack.

-

Sequentially sonicate the substrates in the following solvents for 15 minutes each:

-

Deionized water with detergent (e.g., Alconox)

-

Deionized water

-

Acetone

-

Isopropanol

-

-

After the final sonication step, rinse the substrates thoroughly with deionized water.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

For applications requiring a hydrophilic surface, treat the substrates with UV-Ozone for 15 minutes immediately before use to remove any remaining organic contaminants and to increase the surface energy.[5]

Precursor Solution Preparation

The precursor solution's concentration, solvent system, and stability are key factors that influence the final film's properties.

Causality Behind Experimental Choices:

-

Solvents: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Gamma-Butyrolactone (GBL) are commonly used due to their ability to dissolve organic ammonium halides and metal halides.[6][7] Solvent mixtures are often employed to control the evaporation rate and precursor solubility.[8]

-

Concentration: The concentration of 4-butylanilinium chloride in the solution directly affects the viscosity and, consequently, the final film thickness. Higher concentrations generally lead to thicker films.

-

Stirring and Heating: Gentle heating and stirring are often necessary to ensure complete dissolution of the precursors.[9] However, excessive temperatures or prolonged heating can lead to degradation.

-

Filtering: Filtering the solution before use is crucial to remove any undissolved particles or aggregates that could lead to defects in the spin-coated film.[4]

Protocol for Precursor Solution Preparation:

-

In a nitrogen-filled glovebox, weigh the desired amount of 4-butylanilinium chloride powder and dissolve it in the chosen solvent or solvent mixture.

-

Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) for several hours or overnight until the powder is fully dissolved.[9]

-

Allow the solution to cool to room temperature.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use.

Table 1: Example Precursor Solution Parameters

| Parameter | Recommended Range | Notes |

| 4-Butylanilinium Chloride Concentration | 10 - 100 mg/mL | To be optimized based on desired film thickness. |

| Solvent System | DMF, DMSO, GBL, or mixtures thereof | The choice of solvent affects solubility and evaporation rate.[6][7] |

| Stirring Temperature | 25 - 70°C | Higher temperatures can aid dissolution but risk degradation.[9] |

| Stirring Time | 2 - 12 hours | Ensure complete dissolution for a homogenous solution. |

Spin-Coating Parameters

The spin-coating parameters, including spin speed, acceleration, and time, are the primary determinants of film thickness and uniformity.[10]

Causality Behind Experimental Choices:

-

Spin Speed: Higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution.[3]

-

Acceleration: A controlled acceleration ramp can help to evenly spread the solution before the main spin-off phase, which can be particularly important for viscous solutions.

-

Time: The duration of the spin-coating process should be sufficient for the film to become tacky and for the majority of the solvent to evaporate.

-

Static vs. Dynamic Dispense: In a static dispense, the solution is applied to a stationary substrate, which is then accelerated. In a dynamic dispense, the solution is applied while the substrate is already rotating at a low speed.[3] The choice depends on the solution's viscosity and wetting properties.

Protocol for Spin-Coating:

-

Place the cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the filtered precursor solution onto the center of the substrate (e.g., 50-100 µL for a 1x1 inch substrate).

-

Start the spin-coating program. A two-step program is often effective:

-

Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly.

-

Step 2 (Thinning Cycle): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[3]

-

-

Once the program is complete, carefully remove the substrate from the spin coater.

Table 2: Example Spin-Coating Parameters

| Parameter | Recommended Range | Impact on Film |

| Step 1: Spread Cycle | ||

| Spin Speed | 500 - 1500 rpm | Ensures uniform initial coverage. |

| Duration | 5 - 15 seconds | Allows for complete spreading of the solution. |

| Step 2: Thinning Cycle | ||

| Spin Speed | 1500 - 8000 rpm | Higher speed leads to thinner films.[3] |

| Duration | 30 - 90 seconds | Ensures sufficient solvent evaporation. |

Post-Deposition Annealing

Annealing is a critical post-deposition step that involves heating the substrate to promote solvent removal, crystal growth, and phase formation.[11][12]

Causality Behind Experimental Choices:

-

Annealing Temperature: The temperature should be high enough to drive off residual solvent and induce crystallization but below the decomposition temperature of the 4-butylanilinium chloride. The optimal temperature will depend on the solvent used and the desired crystal structure.[13]

-

Annealing Time: The duration of annealing affects the extent of crystal growth and grain size. Longer annealing times can lead to larger crystal grains, but also potential degradation.

-

Annealing Atmosphere: Annealing is typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxygen or moisture.

-

Solvent Annealing: Exposing the film to a solvent vapor during thermal annealing can promote recrystallization and lead to larger, more uniform crystal grains.[14][15]

Protocol for Thermal Annealing:

-

Immediately after spin-coating, transfer the substrate to a hotplate pre-heated to the desired annealing temperature in a nitrogen-filled glovebox.

-

Anneal the film for the specified duration.

-

After annealing, allow the substrate to cool down to room temperature before further characterization or device fabrication.

Table 3: Example Annealing Parameters

| Parameter | Recommended Range | Notes |

| Annealing Temperature | 80 - 150°C | To be optimized for desired crystallinity and to avoid degradation.[5][13] |

| Annealing Time | 1 - 30 minutes | Longer times may improve crystallinity but risk decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the film. |

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Pinholes or "Comets" in the Film | Particulate contamination in the solution or on the substrate. | Filter the solution before use; ensure thorough substrate cleaning. |

| Non-uniform Film Thickness | Improper solution dispense; non-centered substrate; incorrect spin speed/acceleration. | Dispense solution at the center of the substrate; ensure the substrate is level; optimize spin-coating parameters. |

| "Coffee Ring" Effect | Slow solvent evaporation at the edges. | Increase spin speed and/or acceleration; use a more volatile solvent. |

| Poor Film Adhesion | Inadequate substrate cleaning; poor wetting of the solution on the substrate. | Improve substrate cleaning protocol; consider surface treatment (e.g., UV-Ozone). |

| Hazy or Opaque Film | Incomplete dissolution of precursors; rapid, uncontrolled crystallization. | Ensure complete dissolution of precursors; optimize annealing temperature and time. |

Conclusion

The successful deposition of high-quality 4-butylanilinium chloride thin films via spin-coating is a multifactorial process that requires careful control over a range of parameters. This guide provides a comprehensive overview of the critical steps and the scientific principles that govern them. By systematically optimizing the substrate preparation, precursor solution formulation, spin-coating parameters, and post-deposition annealing conditions, researchers can achieve reproducible and high-performance films for a variety of optoelectronic applications.

References

-

How to prepare a perovskite precursor? - ResearchGate. (2020-09-09). Retrieved from [Link]

-

Optimum conditions to prepare thin films by spin coating technique? - ResearchGate. (2013-12-20). Retrieved from [Link]

- Crystalline organic-inorganic halide perovskite thin films and methods of preparation - Google Patents. (n.d.).

-

Supplementary Information Materials and Methods Preparation of perovskite precursor solution - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) Characterization of Spin-Coated Polymer Films - ResearchGate. (2026-01-02). Retrieved from [Link]

-

Controlling the Morphology of Spin coated Polymer Blend Films - White Rose eTheses Online. (n.d.). Retrieved from [Link]

-

Fabrication of Compact Films Butyl Ammonium Chloride Doping into Cs3Bi2I9: Improved Film Morphology - ResearchGate. (2022-07-23). Retrieved from [Link]

-

Effect of Film Formation Method and Annealing on Morphology and Crystal Structure of Poly(L-Lactic Acid) Films | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Investigation of the Solvent-Dependent Photoluminescence Lineshapes in 2,2'-Bithienyl-Substituted 4H-1,2,6-Thiadiazin-4-one - ResearchGate. (n.d.). Retrieved from [Link]

-

Reg _ Spin coating solution preparation? - ResearchGate. (2022-04-26). Retrieved from [Link]

-

Nature of a Tetrabutylammonium Chloride–Levulinic Acid Deep Eutectic Solvent - PMC. (n.d.). Retrieved from [Link]

-

Stability of succinylcholine chloride injection - PubMed. (n.d.). Retrieved from [Link]

-

Annealing Effect on Microstructure of Novel Ti Doped DLC Multilayer Films - MDPI. (2023-04-26). Retrieved from [Link]

-

Solvent-Annealing of Perovskite Induced Crystal Growth for Photovoltaic Device Efficiency Enhancement - UNL Engineering. (2014-08-26). Retrieved from [Link]

-

How might I prepare perovskite solution properly? - ResearchGate. (2015-08-04). Retrieved from [Link]

-

(PDF) Structural and optical and characterization of poly (aniline) (PANi) films obtained by spin-coating method - ResearchGate. (2025-08-08). Retrieved from [Link]

-

Nonsolvent annealing polymer films with ionic liquids - PubMed. (2010-10-05). Retrieved from [Link]

-

Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films - MDPI. (n.d.). Retrieved from [Link]

-

How to make MAPbCl3 precursor for spin coating? - ResearchGate. (2017-10-30). Retrieved from [Link]

-

Synthesis and Characterization of Pristine SnO2 Thin Film for Solar Cell Application by Sol Gel Spin Coating Technique - SATHYABAMA. (n.d.). Retrieved from [Link]

-

6 Studies of spin-coated polymer films - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing). (2005-04-07). Retrieved from [Link]

-

Controlled solvent vapor annealing of a high χ block copolymer thin film - RSC Publishing. (n.d.). Retrieved from [Link]

-

Improvement of Crystal Quality of AlN Films with Different Polarities by Annealing at High Temperature - MDPI. (n.d.). Retrieved from [Link]

-

Insights into the Physical Characteristics of Spin Coating Films of Organometallic Materials Based on Phthalocyanine with Nickel, Copper, Manganese and Silicon. (n.d.). Retrieved from [Link]

-

4-Butylanilinium chloride | C10H16ClN | CID 5743365 - PubChem. (n.d.). Retrieved from [Link]

-

Effect of Film Formation Method and Annealing on Morphology and Crystal Structure of - SciSpace. (n.d.). Retrieved from [Link]

Sources

- 1. 6 Studies of spin-coated polymer films - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US9895714B2 - Crystalline organic-inorganic halide perovskite thin films and methods of preparation - Google Patents [patents.google.com]

- 14. nuengr.unl.edu [nuengr.unl.edu]

- 15. mdpi.com [mdpi.com]

Application Note: Optimizing 4-Butylanilinium Chloride (4-BACl) Concentration for Solar Cell Additives

Executive Summary & Mechanism of Action

The Challenge

Hybrid organic-inorganic perovskite solar cells (PSCs) suffer from surface defects (under-coordinated Pb

The Solution: 4-Butylanilinium Chloride (4-BACl)

4-BACl is a rationally designed organic halide salt. It combines an anilinium headgroup for strong coordinate bonding with surface defects and a para-butyl tail to impart hydrophobicity without introducing excessive steric hindrance.

Mechanism:

-

Defect Healing: The chloride anion (

) fills surface iodide vacancies ( -

2D Layer Formation: At optimal concentrations, 4-BACl induces the formation of a localized low-dimensional (2D) perovskite capping layer, which acts as a barrier against moisture and ion migration.

-

Field-Effect Passivation: The aromatic ring facilitates

-

Figure 1: Mechanistic action of 4-BACl at the perovskite interface. The ammonium head passivates defects while the butyl tail repels moisture.

Experimental Design: Concentration Optimization

The critical parameter for 4-BACl is concentration.

-

Too Low (< 1 mg/mL): Insufficient coverage; defects remain.

-

Optimal (~2-5 mg/mL): Formation of a monolayer or thin 2D capping layer.

-

Too High (> 10 mg/mL): Formation of a thick, insulating transport barrier (series resistance increases).

Experimental Matrix

We define a 5-point optimization curve using Isopropanol (IPA) as the solvent. IPA is orthogonal to most perovskites (PbI

| Sample ID | Concentration (mg/mL) | Role | Expected Outcome |

| C-0 | 0 (Pure IPA) | Control | Baseline efficiency, fast degradation. |

| C-1 | 1.0 | Low | Partial passivation, slight |

| C-2 | 2.5 | Target | Optimal 2D layer formation, max |

| C-5 | 5.0 | High | Thick 2D layer, possible transport barrier. |

| C-10 | 10.0 | Excess | High series resistance ( |

Protocol: Synthesis & Device Fabrication

Synthesis of High-Purity 4-BACl

Commercial sources often contain impurities. In-house synthesis is recommended for reproducibility.

Reagents:

-

4-Butylaniline (99%, Sigma-Aldrich)

-

Hydrochloric acid (37%, ACS reagent)

-

Ethanol (Anhydrous)

-

Diethyl Ether (Precipitant)

Workflow:

-

Dissolution: Dissolve 10 mmol of 4-Butylaniline in 20 mL ethanol in a round-bottom flask on an ice bath (0°C).

-

Acidification: Dropwise add 12 mmol HCl (slight excess) while stirring. Reaction is exothermic; maintain < 5°C. Stir for 2 hours.

-

Precipitation: Rotary evaporate solvent until a viscous oil/solid remains. Add 50 mL cold diethyl ether to precipitate the white salt.

-

Purification (Critical): Filter the solid. Recrystallize twice from hot ethanol/ether.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in N

glovebox.

Device Fabrication & Passivation Step

Base Device Structure: FTO / SnO

Step-by-Step Deposition:

-

Perovskite Coating: Deposit the perovskite precursor via spin-coating (e.g., 4000 rpm, 30s) using chlorobenzene antisolvent. Anneal at 100°C for 30 mins.

-

Cooling: Allow films to cool to room temperature (25°C). Do not apply passivator to hot films.

-

Passivator Preparation: Dissolve 4-BACl in Anhydrous IPA according to the Experimental Matrix (Section 2.1).

-

Dynamic Spin Coating:

-

Set spinner to 4000 rpm for 20 seconds .

-

Start rotation.

-

Once speed is reached, dynamically dispense 50 µL of the 4-BACl solution onto the center of the spinning substrate.

-

-